molecular formula C8H19NO B8586343 (2S)-2-(propylamino)pentan-1-ol CAS No. 918148-77-3

(2S)-2-(propylamino)pentan-1-ol

Cat. No.: B8586343
CAS No.: 918148-77-3
M. Wt: 145.24 g/mol
InChI Key: ZGPZGMHNOLLVOM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Propylamino)pentan-1-ol is a chiral amino alcohol characterized by a pentanol backbone with a propylamino group (-NHCH2CH2CH3) at the second carbon and a hydroxyl group (-OH) at the terminal carbon. The stereochemistry at the second carbon is specified as the S-enantiomer, which may influence its biological activity and physicochemical properties.

Properties

CAS No.

918148-77-3

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(2S)-2-(propylamino)pentan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-5-8(7-10)9-6-4-2/h8-10H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

ZGPZGMHNOLLVOM-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](CO)NCCC

Canonical SMILES

CCCC(CO)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S)-2-(propylamino)pentan-1-ol with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Configuration Key Applications/Notes
This compound C₈H₁₉NO 145.24* Alcohol, primary amine (propyl) S-configuration Hypothesized intermediate or anesthetic
Prilocaine () C₁₃H₂₀N₂O 220.31 Amide, propylamino, aromatic Racemic (RS) Local anesthetic
Propafenone Related Compound B () C₂₁H₂₅NO₃ 339.43 Ketone, hydroxypropoxy, propylamino Racemic (RS) Impurity in antiarrhythmic drugs
Key Observations:

Functional Groups: The target compound lacks the amide or aromatic groups present in prilocaine, which are critical for receptor binding in local anesthetics. Its alcohol group may enhance hydrophilicity compared to prilocaine’s amide . Propafenone Related Compound B contains a hydroxypropoxy chain and a ketone, enabling distinct solubility and metabolic pathways compared to the simpler alcohol structure of this compound .

Stereochemistry: The S-configuration of the target compound contrasts with racemic mixtures in prilocaine and propafenone analogs. Enantiomeric purity could influence bioavailability and toxicity.

Physicochemical and Stability Properties

  • Solubility: Prilocaine’s amide group reduces water solubility compared to amino alcohols, but its formulation often includes salts for enhanced delivery . The hydroxyl group in this compound may improve aqueous solubility, though this requires experimental validation. Propafenone-related compounds exhibit moderate solubility due to their bulky aromatic and ketone groups .
  • Storage Conditions :

    • Prilocaine requires storage below 25°C in tightly closed containers to prevent hydrolysis of the amide bond . The target compound’s alcohol group may confer greater stability under ambient conditions.

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